4-Chloroisoxazol-5-amine
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Overview
Description
4-Chloroisoxazol-5-amine is a derivative of isoxazoline, which is a class of five-membered heterocyclic chemical compounds . Isoxazolines contain one atom each of oxygen and nitrogen which are located adjacent to one another . They are structural isomers of the more common oxazolines .
Synthesis Analysis
Isoxazolines are generally produced by the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This has been applied in a diastereoselective manner in the synthesis of epothilones . 4-Isoxazolines are most commonly produced by (3+2) cycloaddition between a nitrone and an alkyne .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis
4-Chloroisoxazol-5-amine: is a valuable precursor in the synthesis of various biologically active compounds. Its incorporation into drug molecules can lead to the development of new therapeutic agents due to the isoxazole ring’s presence in many pharmaceuticals .
Pharmacology: Biological Activity Enhancement
Isoxazole derivatives, including those derived from 4-Chloroisoxazol-5-amine, exhibit a wide range of biological activities. They are studied for their potential as antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant agents .
Agriculture: Pesticide Development
In agriculture, 4-Chloroisoxazol-5-amine can be used to develop new pesticides. Its derivatives may enhance the effectiveness of pest control agents while minimizing environmental impact .
Material Science: Polymer Synthesis
This compound is used in material science to create novel polymers with specific properties. It can be a building block for high-performance materials with potential applications in various industries .
Industrial Chemistry: Chemical Manufacturing
4-Chloroisoxazol-5-amine serves as an intermediate in the chemical synthesis of industrial products. Its role in creating compounds with specific functionalities is crucial for manufacturing processes .
Environmental Science: Pollution Mitigation
Derivatives of 4-Chloroisoxazol-5-amine are explored for their use in environmental applications, such as the degradation of pollutants and the development of eco-friendly synthetic routes .
Biochemistry: Enzyme Inhibition
In biochemistry, 4-Chloroisoxazol-5-amine derivatives are investigated for their ability to inhibit specific enzymes, which is vital for understanding disease mechanisms and developing treatments .
Chemical Synthesis: Methodology Development
The compound is also significant in the development of new synthetic methodologies, particularly metal-free routes, which are important for creating more sustainable and less toxic chemical processes .
Future Directions
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Generally, the mode of action of a drug refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
Isoxazole derivatives have been known to be involved in various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Pharmacokinetics generally refers to what the body does to a drug, including how the drug is absorbed, distributed, metabolized, and excreted .
Result of Action
Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting they have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of isoxazole derivatives has been explored using eco-friendly synthetic strategies .
properties
IUPAC Name |
4-chloro-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-2-1-6-7-3(2)5/h1H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHVWCFNFEEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoxazol-5-amine |
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